molecular formula C16H17NO2 B2745462 N-benzyl-3-phenoxypropanamide CAS No. 304888-96-8

N-benzyl-3-phenoxypropanamide

Cat. No. B2745462
M. Wt: 255.317
InChI Key: SLTBEBSIBTXWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-3-phenoxypropanamide” is an organic compound . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of similar compounds, such as N-Benzyl-3-nitroaniline (NB3N), has been reported in the literature . NB3N single crystals were developed by a slow evaporation solution growth synthesis method . The synthesis involved the use of 3-nitroaniline and benzaldehyde .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-phenoxypropanamide” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C16H17NO . The average mass is 239.312 Da and the monoisotopic mass is 239.131012 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-phenoxypropanamide” include a density of 1.1±0.1 g/cm3, a boiling point of 457.9±34.0 °C at 760 mmHg, and a flash point of 276.6±10.6 °C . The compound has a molar refractivity of 73.2±0.3 cm3, and a polar surface area of 29 Å2 .

Scientific Research Applications

Plant-Microorganism Interactions

Phenolic compounds, such as benzoic acid and 3-phenylpropanoic acid, have been identified in tobacco root exudates and shown to affect the growth of rhizosphere microorganisms. These compounds can promote the growth of both pathogens and antagonistic bacteria at low concentrations, while inhibiting bacterial growth at higher concentrations. This suggests potential applications in agriculture for managing soil microbial communities and enhancing plant health (Liu et al., 2015).

Antiparasitic Activity

N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds demonstrate significant antiparasitic properties, suggesting their potential as leads for developing new treatments for HAT (Buchynskyy et al., 2017).

Histone Deacetylase Inhibition

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed and synthesized as novel histone deacetylase inhibitors, showing inhibitory activity against the enzymes and demonstrating antiproliferative activity against cancer cell lines. This highlights potential applications in cancer therapy, specifically for treatments targeting histone deacetylase (Jiao et al., 2009).

Avian Repellency

Studies on phenylpropanoids, such as coniferyl and cinnamyl derivatives, have explored their utility as bird repellents. The structure-activity relationships inferred from these studies suggest potential applications in pest management, particularly for protecting crops from avian pests (Jakubas et al., 1992).

Safety And Hazards

The safety data sheet for “N-benzyl-3-phenoxypropanamide” suggests that personal protective equipment and face protection should be worn when handling the compound . It should not be inhaled, ingested, or come into contact with skin or eyes . In case of contact, appropriate first aid measures should be taken .

Future Directions

The future directions for “N-benzyl-3-phenoxypropanamide” and similar compounds could involve their use in optoelectronic materials . Nonlinear optical (NLO) materials, such as N-Benzyl-3-nitroaniline (NB3N), have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .

properties

IUPAC Name

N-benzyl-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTBEBSIBTXWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.